methyl 2-(4-(7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including modified Claisen ester condensation reactions and substitution reactions. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine was achieved through a five-step reaction with an overall yield of 34.3% and involved the use of reagents such as diethyl-[2-14C]-malonate, triethyl orthoformate, acetic anhydride, and POCl3 . This suggests that the synthesis of the compound may also be complex and involve multiple steps to introduce the various functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperazine ring, a purine moiety, and an acetate ester, as indicated by its name. The presence of a tetrahydro-1H-purin-8-yl group suggests a bicyclic ring system containing nitrogen atoms, which is characteristic of purine derivatives. The ethoxyethyl and methyl groups indicate alkyl substitutions, which could affect the compound's reactivity and interactions.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of similar compounds involves esterification, amidation, and halogenation reactions . These reactions are crucial for building the complex structure of the compound and may involve sensitive reaction conditions to protect certain functional groups while modifying others.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Structure
- A study explored the synthesis of novel annelated 2-Oxopiperazines, including derivatives similar to the chemical , through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of new heterocyclic systems (Svetlana et al., 2015).
Pharmaceutical Research
- A study on the synthesis and biological activity of Xanthene derivatives, including compounds structurally related to the chemical , investigated their potential as anti-asthmatic agents. This research highlights the significance of developing Phosphodiesterase 3 inhibitors for anti-asthmatic treatments (Bhatia et al., 2016).
Polymer and Materials Science
- Research on the syntheses of polyamides containing nucleobases like theophylline and thymine, incorporating chemical structures similar to the one , was conducted. These polyamides, synthesized via the reaction of nucleobases with dimethyl methylenesuccinate, followed by hydrolysis, have potential applications in materials science (Hattori & Kinoshita, 1979).
Catalysis and Chemical Reactions
- Another study focused on the catalytic hydrogenation of dihydrooxazines, similar in structure to the chemical . This research provides insight into the transformation of enamines and furanamines under different conditions, which is crucial in various chemical synthesis processes (Sukhorukov et al., 2008).
Future Directions
properties
IUPAC Name |
methyl 2-[4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O5/c1-4-28-10-9-23-13-14(20(2)17(26)19-15(13)25)18-16(23)22-7-5-21(6-8-22)11-12(24)27-3/h4-11H2,1-3H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMBJVRQYQGBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16803153 |
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